

Application Note: UPLC Method for Lactic Acid Fermentation Monitoring

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactic Acid*
Cat. No.: B7770667

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction **Lactic acid** is a critical metabolite in various fermentation processes, with its concentration directly impacting product yield, quality, and microbial activity. Accurate and rapid monitoring of **lactic acid** is essential for process optimization, quality control, and understanding microbial metabolism. Ultra-Performance Liquid Chromatography (UPLC) offers a powerful analytical technique for this purpose, providing high resolution, sensitivity, and speed compared to traditional HPLC methods. This application note provides a detailed protocol for the quantification of **lactic acid** in fermentation broth using a UPLC system with UV detection.

Experimental Workflow

The overall workflow for monitoring **lactic acid** in fermentation samples involves sample collection, preparation to remove interferences, instrumental analysis by UPLC, and subsequent data processing for quantification.

[Click to download full resolution via product page](#)

Caption: Workflow for UPLC-based **lactic acid** monitoring.

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth

This protocol describes the steps to prepare a fermentation broth sample for UPLC analysis, ensuring the removal of cells and particulates that could interfere with the analysis.

- Sampling: Aseptically collect approximately 1.5 mL of the fermentation broth from the bioreactor or culture vessel.
- Cell Removal: Transfer the collected broth to a 1.5 mL microcentrifuge tube. Centrifuge the sample at 10,000 rpm for 20 minutes to pellet the microbial cells and other solid debris.[\[1\]](#)
- Supernatant Collection: Carefully pipette the supernatant into a clean microcentrifuge tube, being cautious not to disturb the pellet.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles. This step is crucial to prevent clogging of the UPLC column and system.
- Dilution: Based on the expected concentration of **lactic acid**, dilute the filtered sample with the mobile phase (e.g., 0.01 M phosphoric acid solution). A typical dilution might be 1:10 or 1:20 to ensure the concentration falls within the linear range of the calibration curve.
- Transfer: Transfer the final diluted sample into a UPLC autosampler vial for analysis.[\[2\]](#)

Protocol 2: UPLC Analysis

This protocol outlines the instrumental method for the separation and quantification of **lactic acid**.

- System Equilibration: Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
- Standard Preparation: Prepare a series of **lactic acid** standards in the mobile phase with concentrations ranging from your expected low and high values (e.g., 0.1 g/L to 5 g/L). Filter

these standards through a 0.45 μm syringe filter.

- Calibration Curve: Inject the prepared standards into the UPLC system to generate a calibration curve by plotting peak area against concentration.^[3] The curve should demonstrate good linearity ($R^2 > 0.99$).^{[4][5]}
- Sample Injection: Inject the prepared fermentation samples into the UPLC system.
- Data Acquisition: Acquire the chromatograms for each sample. The **lactic acid** peak should be identified based on its retention time, as determined from the standard injections.^[6]
- Quantification: Determine the concentration of **lactic acid** in the samples by comparing their peak areas to the calibration curve.^[3]

Data Presentation

Quantitative data for the UPLC method and typical performance characteristics are summarized in the tables below.

Table 1: UPLC Method Parameters for **Lactic Acid** Analysis

Parameter	Condition
Column	Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 μm) ^[6]
Mobile Phase	Isocratic elution with 0.01 M Phosphoric Acid (pH 2.5) ^[6]
Flow Rate	1.0 mL/min ^[6]
Column Temperature	Room Temperature ^[6] or 30-40°C ^{[7][8]}
Injection Volume	10 μL ^[8]
Detector	UV-Vis Detector
Detection Wavelength	210 nm ^{[6][9]}

| Run Time | < 10 minutes |

Table 2: Summary of Sample Preparation Protocol

Step	Description	Purpose
1. Centrifugation	10,000 rpm for 20 minutes. [1]	Pellet cells and solid debris.
2. Supernatant Collection	Pipette the clear liquid.	Isolate the soluble components.
3. Filtration	Pass through a 0.45 µm syringe filter.	Remove fine particulates to protect the UPLC system.

| 4. Dilution | Dilute with mobile phase. | Bring analyte concentration into the calibration range. |

Table 3: Typical Method Validation Parameters

Parameter	Typical Value	Reference
Linearity (R^2)	> 0.99	[4][5]
Limit of Detection (LOD)	0.03 µg/mL to 0.5 mmol/L	[5][10]
Limit of Quantification (LOQ)	0.2 µg/mL to 1.0 mmol/L	[5][10]
Precision (RSD %)	< 7.0%	[5]

| Accuracy (Recovery %) | > 99% | [6][11] |

Conclusion

The described UPLC method provides a simple, rapid, and accurate means of quantifying **lactic acid** in fermentation broth.[6] The sample preparation is straightforward, and the analytical method is robust, demonstrating excellent linearity, precision, and accuracy. This makes it a highly suitable tool for routine monitoring in research, development, and quality control environments to optimize fermentation processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. organomation.com [organomation.com]
- 3. 8341404.fs1.hubspotusercontent-na1.net [8341404.fs1.hubspotusercontent-na1.net]
- 4. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo | MDPI [mdpi.com]
- 5. Development and validation of the high performance liquid chromatography-ion exclusion method for detection of lactic acid in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of lactic acid in fermentation broth of Rhizopus oryzae by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: UPLC Method for Lactic Acid Fermentation Monitoring]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7770667#uplc-method-for-lactic-acid-fermentation-monitoring>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com